molecular formula C4H12N2O3S B13249207 2-(2-Aminoethoxy)ethane-1-sulfonamide

2-(2-Aminoethoxy)ethane-1-sulfonamide

Cat. No.: B13249207
M. Wt: 168.22 g/mol
InChI Key: KXVZDKHSEGXHHN-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethane-1-sulfonamide is a chemical compound with the molecular formula C4H12N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethoxy group, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)ethane-1-sulfonamide typically involves the reaction of 2-(2-Aminoethoxy)ethanol with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

2-(2-Aminoethoxy)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with target molecules, influencing their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form stable complexes with various biomolecules, making it valuable in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C4H12N2O3S

Molecular Weight

168.22 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanesulfonamide

InChI

InChI=1S/C4H12N2O3S/c5-1-2-9-3-4-10(6,7)8/h1-5H2,(H2,6,7,8)

InChI Key

KXVZDKHSEGXHHN-UHFFFAOYSA-N

Canonical SMILES

C(COCCS(=O)(=O)N)N

Origin of Product

United States

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